octyl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
Octyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with octanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Octyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various tetrazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Octyl 4-(2H-tetrazol-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of octyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound has been shown to interact with enzymes such as P38 MAP kinase, which plays a role in various cellular processes .
Comparison with Similar Compounds
Octyl 4-(2H-tetrazol-5-yl)benzoate can be compared with other tetrazole derivatives, such as:
4-(2H-tetrazol-5-yl)benzoic acid: Lacks the octyl ester group, making it less lipophilic.
Benzoyl chloride, 4-(2H-tetrazol-5-yl): Contains a reactive chloride group, making it more reactive in substitution reactions.
4-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl derivatives: These compounds have additional aromatic rings, which can enhance their binding affinity to biological targets
The uniqueness of this compound lies in its balance of lipophilicity and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
651769-18-5 |
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Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
octyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C16H22N4O2/c1-2-3-4-5-6-7-12-22-16(21)14-10-8-13(9-11-14)15-17-19-20-18-15/h8-11H,2-7,12H2,1H3,(H,17,18,19,20) |
InChI Key |
VKGGDTYKCDPMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
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